molecular formula C14H13N3O2 B2504660 4-(5-Methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one CAS No. 2470438-04-9

4-(5-Methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one

Cat. No.: B2504660
CAS No.: 2470438-04-9
M. Wt: 255.277
InChI Key: MQGJLFNXJGSMQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-Methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one is a useful research compound. Its molecular formula is C14H13N3O2 and its molecular weight is 255.277. The purity is usually 95%.
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Scientific Research Applications

Tubulin-Polymerization Inhibitors

A study by Wang et al. (2014) discovered compounds related to 4-(5-Methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one that act as tubulin-polymerization inhibitors. They exhibited significant cytotoxic activity and disrupted microtubule formation, potentially useful in cancer therapy.

Anticancer Properties of Gold Complexes

Gallati et al. (2020) Gallati et al., 2020 synthesized gold complexes involving derivatives of this compound. These complexes showed promising activity against certain cancer cell lines, indicating potential for cancer treatment.

Antagonists for Bone Turnover

Hutchinson et al. (2003) Hutchinson et al., 2003 identified a compound as a potent antagonist of the alpha(v)beta(3) receptor, suggesting its application in the treatment of osteoporosis.

Tumor-Vascular Disrupting Agents

Cui et al. (2017) Cui et al., 2017 found that derivatives of this compound disrupted tumor vasculature and exhibited high antiproliferative activity, making them promising tumor-vascular disrupting agents.

Molecular Diversity in Chemical Reactions

Sun et al. (2013) Sun et al., 2013 explored the molecular diversity in reactions involving compounds similar to this compound, highlighting their potential in creating diverse molecular structures.

Inhibitors for Leukotriene Synthesis

Hutchinson et al. (2009) Hutchinson et al., 2009 developed inhibitors for leukotriene synthesis using derivatives of this compound. These compounds may be beneficial in treating conditions like asthma.

Synthesis and Characterization

Several studies, such as those by Shukla et al. (1999) Shukla et al., 1999 and Sośnicki (2009) Sośnicki, 2009, have focused on the synthesis and characterization of compounds related to this compound, expanding the understanding of their chemical properties.

Other Applications

Research has also explored its use in developing 5-HT6 receptor antagonists with antidepressant properties Zajdel et al., 2016, and in understanding the mechanism of ligand scrambling in gold(I) complexes Goetzfried et al., 2020.

Properties

IUPAC Name

4-(5-methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c1-19-11-6-10(7-15-8-11)17-9-14(18)16-12-4-2-3-5-13(12)17/h2-8H,9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQGJLFNXJGSMQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=C1)N2CC(=O)NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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